![molecular formula C20H24F2O4 B1436805 (6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid CAS No. 167997-12-8](/img/structure/B1436805.png)
(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid
Overview
Description
The compound “(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid” is a complex organic molecule. It has a molecular weight of 396.43 . The IUPAC name for this compound is (6alpha,11beta)-6,9-difluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H26F2O5/c1-18-5-3-11(25)7-14(18)15(22)8-13-12-4-6-20(28,17(27)10-24)19(12,2)9-16(26)21(13,18)23/h3,5,7,12-13,15-16,24,26,28H,4,6,8-10H2,1-2H3/t12-,13-,15-,16-,18-,19-,20-,21-/m0/s1 . This code provides a textual representation of the molecule’s structure, including the positions of atoms, the types of bonds, and the stereochemistry.Scientific Research Applications
Ophthalmology Anti-Inflammatory Treatment
Difluprednate is commonly used as a topical corticosteroid for the treatment of inflammation and pain associated with ocular surgery. It is particularly indicated for endogenous anterior uveitis, a condition characterized by inflammation of the middle layer of the eye .
2. Postoperative Care: Pain and Swelling Management In postoperative settings, Difluprednate has been shown to be effective at reducing inflammation and pain in patients undergoing ocular surgery, contributing to better recovery outcomes .
Pharmacological Research Corticosteroid Potency Enhancement
The fluorinations on the Difluprednate molecule enhance its corticosteroid potency, making it a subject of interest in pharmacological research for developing more effective anti-inflammatory agents .
Drug Delivery Studies Increased Penetration
The acetic acid component of Difluprednate increases its penetration, making it a valuable compound for drug delivery studies, especially in targeting ocular tissues .
Comparative Clinical Trials Efficacy Assessment
Difluprednate is often used in comparative clinical trials to assess its efficacy against other corticosteroids, such as prednisolone acetate, in treating ocular conditions .
6. Treatment of Severe Conditions: Refractory Cases For severe endogenous anterior uveitis that does not respond to previous therapies, Difluprednate has been evaluated for safety and efficacy, offering an alternative treatment option for refractory cases .
properties
IUPAC Name |
(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2O4/c1-18-9-16(24)20(22)13(11(18)3-4-12(18)17(25)26)8-15(21)14-7-10(23)5-6-19(14,20)2/h5-7,11-13,15-16,24H,3-4,8-9H2,1-2H3,(H,25,26)/t11-,12+,13-,15+,16-,18+,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECQZWLBQWUNPR-CLQBWJIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CCC2C(=O)O)CC(C4=CC(=O)C=CC43C)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@H]2C(=O)O)C[C@H](C4=CC(=O)C=C[C@@]43C)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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